molecular formula C16H12N4O7S2 B12753459 hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium CAS No. 72089-17-9

hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium

Cat. No.: B12753459
CAS No.: 72089-17-9
M. Wt: 436.4 g/mol
InChI Key: MDYXEJIBGKPSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium is a complex organic compound that features both diazonium and sulfonate functional groups. This compound is notable for its vibrant color and is often used in dye chemistry. The presence of the diazonium group makes it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium typically involves the diazotization of an aromatic amine. The process begins with the sulfonation of naphthalene to introduce the sulfonate group. This is followed by the diazotization of the aromatic amine using nitrous acid in the presence of a strong acid like hydrochloric acid . The reaction conditions must be carefully controlled to maintain the stability of the diazonium ion.

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and diazotization processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is crucial to ensure its quality and stability.

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium nitrite. The reactions typically require acidic conditions and controlled temperatures to ensure the stability of the diazonium ion .

Major Products Formed

The major products formed from these reactions include aryl halides, azo compounds, and aromatic amines. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium primarily involves the reactivity of the diazonium group. The diazonium ion is a good leaving group, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparison with Similar Compounds

Hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium can be compared with other diazonium salts and sulfonated aromatic compounds:

This compound’s unique combination of functional groups and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

72089-17-9

Molecular Formula

C16H12N4O7S2

Molecular Weight

436.4 g/mol

IUPAC Name

hydrogen sulfate;4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium

InChI

InChI=1S/C16H10N4O3S.H2O4S/c17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)14-10-12(24(21,22)23)6-7-13(14)15;1-5(2,3)4/h1-10H;(H2,1,2,3,4)

InChI Key

MDYXEJIBGKPSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.